N-(4-chloro-2-fluorophenyl)butanamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)butanamide is a chemical compound with the molecular formula C10H11ClFNO and a molecular weight of 215.65 g/mol . It is a halogenated amide, often used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)butanamide typically involves the reaction of 4-chloro-2-fluoroaniline with butanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
4-chloro-2-fluoroaniline+butanoyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amide group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction can lead to the formation of carboxylic acids or amines, respectively.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)butanamide is used in a variety of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-fluorophenyl)butanamide
- Butanamide, N-(4-fluorophenyl)-
- Benzamide, N-(4-fluorophenyl)-2-bromo-
Uniqueness
N-(4-chloro-2-fluorophenyl)butanamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C10H11ClFNO |
---|---|
Molecular Weight |
215.65 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)butanamide |
InChI |
InChI=1S/C10H11ClFNO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
KUMGYDPCUAQFOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
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